1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro-
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Overview
Description
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxepin family. This compound is characterized by the presence of a benzene ring fused to an oxepin ring, with bromine and chlorine substituents at the 5 and 8 positions, respectively. The compound’s molecular formula is C10H8BrClO .
Preparation Methods
The synthesis of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated aromatic precursors, which undergo cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- can be compared with other benzoxepin derivatives, such as:
1-Benzoxepin, 5-bromo-2,3-dihydro-: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-Benzoxepin, 8-chloro-2,3-dihydro-: Lacks the bromine substituent, leading to different chemical and biological properties.
1-Benzoxepin, 5,8-dichloro-2,3-dihydro-: Contains two chlorine substituents, which may enhance certain activities but reduce others.
These comparisons highlight the uniqueness of 1-Benzoxepin, 5-bromo-8-chloro-2,3-dihydro- in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
832677-00-6 |
---|---|
Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
5-bromo-8-chloro-2,3-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H8BrClO/c11-9-2-1-5-13-10-6-7(12)3-4-8(9)10/h2-4,6H,1,5H2 |
InChI Key |
ROURTBPWACWYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Cl)C(=C1)Br |
Origin of Product |
United States |
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